

Using niclosamide to overcome erlotinib resistance in lung cancer models

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Overcoming Erlotinib Resistance in Lung Cancer: The Role of Niclosamide

Application Notes and Protocols for Researchers

Introduction

Acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as erlotinib, represents a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC). One of the key mechanisms contributing to this resistance is the activation of alternative survival pathways, which allows cancer cells to evade the cytotoxic effects of EGFR inhibition. Recent research has identified the STAT3 signaling pathway as a crucial mediator of erlotinib resistance. The anthelmintic drug niclosamide has emerged as a promising agent to overcome this resistance by effectively targeting and inhibiting the STAT3 pathway. These application notes provide a comprehensive overview of the mechanism of action, experimental data, and detailed protocols for utilizing niclosamide in erlotinib-resistant lung cancer models.

Mechanism of Action: Niclosamide-Mediated Resensitization to Erlotinib

Erlotinib treatment in lung cancer cells can paradoxically lead to the activation of a pro-survival signaling cascade involving STAT3. This activation is not due to the direct activation of STAT3

Methodological & Application





kinases like JAK2 or c-Src, but rather through the downregulation of PTPMeg2, a STAT3 phosphatase.[1][2] This results in increased phosphorylation of STAT3 at Tyr705 (pSTAT3).[1] [3][4] Elevated pSTAT3 levels are observed in erlotinib-resistant lung cancer cells (e.g., HCC827/ER) compared to their erlotinib-sensitive parental counterparts (HCC827).[1][2]

Phosphorylated STAT3 then upregulates the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL, creating a survival pathway that counteracts the effects of erlotinib.[1][2] Niclosamide disrupts this resistance mechanism by inhibiting the phosphorylation of STAT3.[1][2] This leads to the downregulation of Bcl-2 and Bcl-xL, thereby restoring the sensitivity of resistant lung cancer cells to erlotinib.[1][2] The combination of niclosamide and erlotinib has been shown to potently suppress the growth of erlotinib-resistant lung cancer xenografts and increase apoptosis in tumor tissues.[1][2]

Beyond its effect on the STAT3 pathway, niclosamide has been reported to have other anticancer properties that may contribute to its efficacy, including the inhibition of the Wnt/β-catenin signaling pathway by promoting the degradation of the LRP6 co-receptor, and the induction of autophagy.[5][6][7]

Data Presentation

The following tables summarize the key quantitative data from studies investigating the use of niclosamide to overcome erlotinib resistance.

Table 1: In Vitro Efficacy of Niclosamide and Erlotinib Combination



Cell Line	Treatment	Concentration	Effect
HCC827/ER	Erlotinib	Increasing concentrations	Resistant to growth inhibition[2]
HCC827/ER	Niclosamide (0.5 μM) + Erlotinib	Various concentrations	Reverses erlotinib resistance and restores sensitivity[2]
HCC827	Erlotinib (0.1 μM) + Niclosamide	0.1 - 2 μΜ	Blocks erlotinib- induced STAT3 phosphorylation and reduces Bcl-2/Bcl-xL levels[2]
HCC827/ER	Erlotinib (0.1 μM) + Niclosamide	0.1 - 2 μΜ	Suppresses pSTAT3, Bcl-2, and Bcl-xL expression[2]

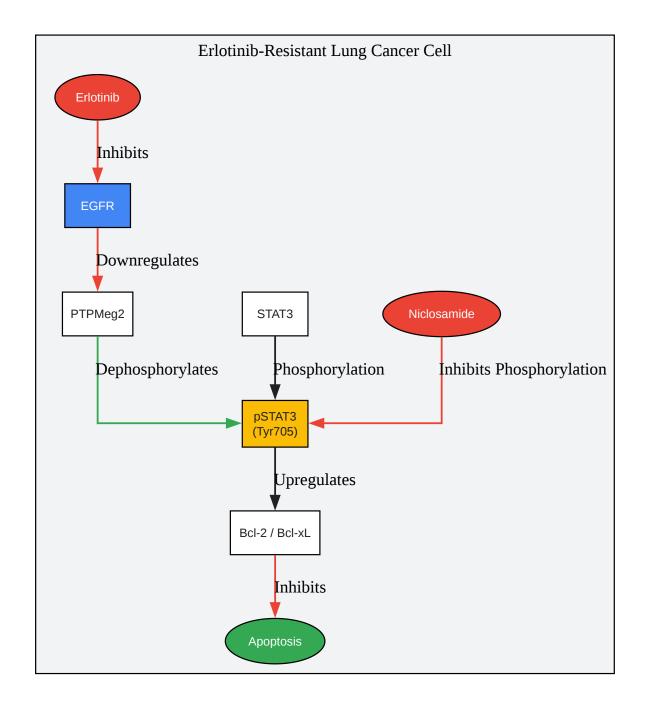
Table 2: In Vivo Efficacy of Niclosamide and Erlotinib Combination in Xenograft Models

Treatment Group	Tumor Growth	Apoptosis in Tumor Tissue
Niclosamide + Erlotinib	Potently repressed	Increased[1][2]

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathways and a typical experimental workflow for investigating the effects of niclosamide on erlotinib resistance.

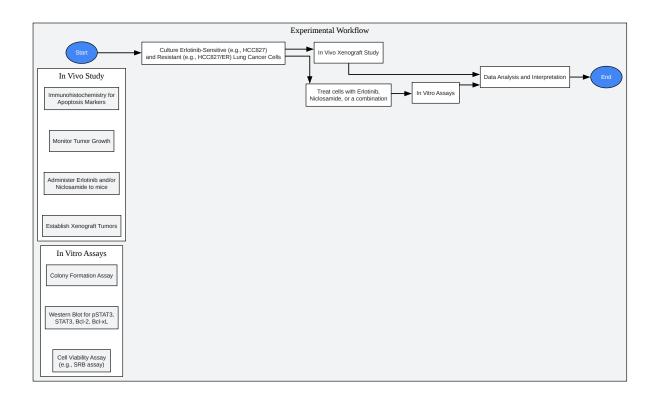




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Caption: Mechanism of niclosamide in overcoming erlotinib resistance.





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Caption: A typical experimental workflow for studying niclosamide.



Experimental ProtocolsCell Culture and Reagents

- · Cell Lines:
 - HCC827 (erlotinib-sensitive human NSCLC cell line)
 - HCC827/ER (erlotinib-resistant human NSCLC cell line, established by continuous exposure of HCC827 cells to increasing concentrations of erlotinib).[2]
- Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 μg/mL streptomycin.
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- · Reagents:
 - Erlotinib (LC Laboratories)
 - Niclosamide (Sigma-Aldrich)

In Vitro Assays

- 1. Cell Viability Assay (Sulforhodamine B SRB Assay)
- Seed cells in 96-well plates at a density of 3,000-5,000 cells per well.
- Allow cells to attach overnight.
- Treat cells with various concentrations of erlotinib, niclosamide, or their combination for 48-72 hours.[2]
- Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
- Wash the plates five times with tap water and air dry.
- Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.



- Wash the plates five times with 1% acetic acid and air dry.
- Solubilize the bound dye with 10 mM Tris base solution.
- Measure the absorbance at 515 nm using a microplate reader.
- 2. Western Blot Analysis
- Plate cells and treat with drugs as described for the viability assay.
- After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine protein concentration using a BCA protein assay kit.
- Separate equal amounts of protein (20-40 μg) on a 10% or 12% SDS-PAGE gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
 - Primary antibodies: pSTAT3 (Tyr705), STAT3, Bcl-2, Bcl-xL, Mcl-1, PTPMeg2, and β-actin (as a loading control).[2][8]
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- 3. Colony Formation Assay
- Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.
- Treat the cells with erlotinib (e.g., 1 μM) or vehicle control.[2]
- Allow the cells to grow for 10-14 days, replacing the medium with fresh medium containing the drug every 3 days.



- Fix the colonies with methanol and stain with 0.5% crystal violet.
- Count the number of colonies (containing >50 cells).

In Vivo Xenograft Studies

- Animal Model: Use immunodeficient mice (e.g., athymic nude mice).
- Tumor Implantation: Subcutaneously inject erlotinib-resistant lung cancer cells (e.g., 5 x 10⁶ HCC827/ER cells) into the flank of each mouse.
- Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
- Treatment Groups: Randomize mice into different treatment groups:
 - Vehicle control
 - Erlotinib alone
 - Niclosamide alone
 - Erlotinib and niclosamide combination
- Drug Administration: Administer drugs as per the established dosing and schedule (e.g., oral gavage).
- Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
- Immunohistochemistry (IHC):
 - Fix tumor tissues in formalin and embed in paraffin.
 - Perform IHC staining on tumor sections for markers of apoptosis (e.g., cleaved caspase-3, TUNEL).



Conclusion

Niclosamide represents a promising therapeutic strategy to overcome acquired resistance to erlotinib in NSCLC. By targeting the STAT3/Bcl-2/Bcl-xL survival pathway, niclosamide can resensitize resistant cancer cells to the effects of EGFR inhibition. The provided protocols offer a framework for researchers to investigate and validate the efficacy of this combination therapy in preclinical lung cancer models. These studies are crucial for the potential clinical translation of niclosamide as an adjunct to EGFR-TKI therapy in patients with resistant NSCLC.

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